Phényltrichlorogermane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Phenyltrichlorogermane has a wide range of applications in scientific research:

Organic Synthesis: It is used as an initiator, catalyst, and reagent in organic synthesis.

Material Science: Phenyltrichlorogermane is used in the production of thin films and other materials in the semiconductor industry.

Pharmaceuticals: It shows potential as a precursor for producing high-purity pharmaceuticals.

Mécanisme D'action

Target of Action

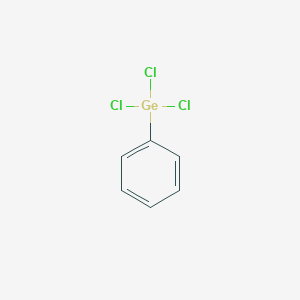

Phenyltrichlorogermane is a chemical compound with the formula C6H5Cl3Ge . It is primarily used as a chemical intermediate in research

Mode of Action

In the direct synthesis of phenylchlorogermanes, copper (i) chloride was found to be the best catalyst among the metal chlorides tested, the products being diphenyldichlorogermane and phenyltrichlorogermane .

Méthodes De Préparation

Phenyltrichlorogermane can be synthesized through several methods:

Direct Synthesis: This method involves the reaction of metallic germanium with chlorobenzene in the presence of metal chloride catalysts such as copper(I) chloride.

Reaction with Tetrachlorogermane: Another method involves the reaction of tetrachlorogermane with arylchlorosilanes in the presence of aluminum chloride.

Reaction of Chlorobenzene and Dichlorogermylene: This method involves the reaction of chlorobenzene with dichlorogermylene formed from metallic germanium and chloride ion in the catalyst.

Analyse Des Réactions Chimiques

Phenyltrichlorogermane undergoes several types of chemical reactions:

Substitution Reactions: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.

Oxidation and Reduction Reactions: Phenyltrichlorogermane can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Reagents and Conditions: Common reagents used in these reactions include phenyl lithium and aluminum chloride.

Comparaison Avec Des Composés Similaires

Phenyltrichlorogermane can be compared with other similar compounds such as:

Diphenyldichlorogermane: This compound has two phenyl groups and two chlorine atoms attached to the germanium atom.

Triphenylgermanium Chloride: This compound has three phenyl groups and one chlorine atom attached to the germanium atom.

Methylgermanium Trichloride: This compound has one methyl group and three chlorine atoms attached to the germanium atom.

Phenyltrichlorogermane is unique due to its specific combination of phenyl and chlorine groups, which gives it distinct reactivity and applications in organic synthesis and catalysis.

Activité Biologique

Phenyltrichlorogermane (PhGeCl₃) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of phenyltrichlorogermane, supported by data tables, case studies, and detailed research findings.

Phenyltrichlorogermane is synthesized through the reaction of phenylmagnesium bromide with germanium tetrachloride (GeCl₄). The reaction can be represented as follows:

This compound exhibits a tetrahedral geometry around the germanium atom, similar to its silicon analogs. The presence of the phenyl group enhances its solubility in organic solvents, which is crucial for its biological applications.

Antimicrobial Properties

Phenyltrichlorogermane has been studied for its antimicrobial properties. Research indicates that organogermanium compounds can exhibit fungicidal and bactericidal activities. A study highlighted that phenyltrichlorogermane demonstrated significant antifungal activity against various fungal strains, suggesting its potential as an antifungal agent in agricultural applications .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Staphylococcus aureus | 20 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of phenyltrichlorogermane. In vitro studies using human cell lines indicated that at lower concentrations, phenyltrichlorogermane exhibited minimal cytotoxic effects. However, at higher concentrations, it induced apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Case Study: Cytotoxic Effects on Cancer Cells

A notable case study involved the treatment of breast cancer cell lines (MCF-7) with varying concentrations of phenyltrichlorogermane. The results showed that:

- At 10 µM concentration, cell viability was reduced by 25%.

- At 50 µM concentration, cell viability decreased by 60%.

- At 100 µM concentration, significant apoptosis was observed.

These findings indicate that phenyltrichlorogermane may act as a selective cytotoxic agent against certain cancer cells while sparing normal cells at lower doses.

The proposed mechanism for the biological activity of phenyltrichlorogermane involves the generation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress can lead to cellular damage and apoptosis in susceptible cells. Additionally, it is hypothesized that phenyltrichlorogermane may interfere with cellular signaling pathways related to growth and proliferation .

Applications in Material Science

Beyond its biological activities, phenyltrichlorogermane is also being explored for its applications in material science. Its ability to form stable silsesquioxanes when reacted with silanes opens avenues for developing new materials with unique properties such as thermal stability and electrical conductivity. These materials are being investigated for use in electronics and nanotechnology .

Propriétés

IUPAC Name |

trichloro(phenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWQSBMDFPABPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148035 | |

| Record name | Trichlorophenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-29-9 | |

| Record name | Trichlorophenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorophenylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlorophenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key characteristic of the synthesis of phenyltrichlorogermane from elemental germanium?

A1: A notable feature of this synthesis route is its high selectivity, reaching 96%, for phenyltrichlorogermane. [] This reaction utilizes elemental germanium, tetrachlorogermane, and chlorobenzene without the need for a catalyst. [] The process effectively converts almost all the germanium and tetrachlorogermane starting materials. []

Q2: What is the role of dichlorogermylene in the formation of phenyltrichlorogermane?

A2: Dichlorogermylene acts as a crucial reaction intermediate in this synthesis. [] It is generated from the reaction between elemental germanium and tetrachlorogermane. [] This intermediate then undergoes insertion into the carbon-chlorine (C-Cl) bond of chlorobenzene, leading to the formation of phenyltrichlorogermane. []

Q3: How has spectroscopic analysis been used to characterize phenyltrichlorogermane?

A3: Both infrared and Raman spectroscopy have provided valuable insights into the structure of phenyltrichlorogermane. [] These techniques have allowed researchers to assign specific vibrational modes to the molecule, aiding in the understanding of its structural features. []

Q4: Are there alternative synthetic routes to phenyltrichlorogermane?

A4: Yes, besides using elemental germanium, researchers have explored direct synthesis methods using metallic germanium and chlorobenzene in the presence of metal chloride catalysts. [] These alternative approaches offer potential advantages in terms of reaction conditions and efficiency.

Q5: What can be inferred about the structure of phenyltrichlorogermane from spectroscopic data and comparisons to similar compounds?

A5: While the molecule likely possesses Cs symmetry, the phenyl ring vibrations are often assigned assuming C2v symmetry for interpretation purposes. [] This approach helps to simplify the analysis of the complex vibrational spectra. [] Comparing the spectra of phenyltrichlorogermane to its carbon analog, phenyltrichloromethane, has even prompted reconsideration of some vibrational assignments in the latter. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.